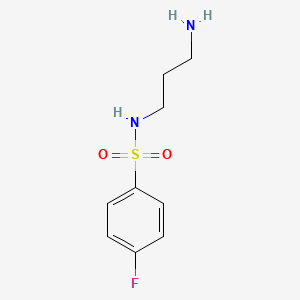

N-(3-氨基丙基)-4-氟苯磺酰胺

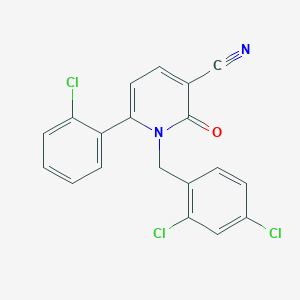

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a compound that is well-defined with the molecular formula C18H41N3 . It is also known as N,N-bis(3-aminopropyl)dodecylamine and laurylamine dipropylenediamine . This compound is used as a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .

Synthesis Analysis

While specific synthesis information for N-(3-aminopropyl)-4-fluorobenzenesulfonamide is not available, a similar compound, N-(3-aminopropyl)imidazole-based poly (ionic liquid), has been synthesized through the modification of poly (styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (API) and benzyl chloride (BCl) .Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a liquid with a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ . It is soluble in organic solvents at 20 ℃ .科学研究应用

对映选择性氟化

N-(3-氨基丙基)-4-氟苯磺酰胺及其衍生物用于对映选择性氟化反应。该应用对于使用 N-氟-4,4'-二氟苯磺酰胺作为氟化剂,以高产率和对映选择性合成 3-氟-2-氧吲哚至关重要 (Wang 等人,2014)。

烯烃的氨基氯化

该化合物用于烯烃的氨基氯化。N-氯-N-氟苯磺酰胺 (CFBSA) 促进了此过程,导致有机合成中产生有价值的加合物。此反应证明了氟原子对反应性和区域选择性的电子和空间效应至关重要 (Pu 等人,2016)。

铜催化的氨基叠氮化

使用 N-氟苯磺酰亚胺 (NFSI) 等化合物,对烯烃进行铜催化的分子间氨基叠氮化是另一项应用。此过程提供了一种有效的方法来生成邻位氨基叠氮化物,该氨基叠氮化物可以转化为其他胺衍生物 (Zhang 和 Studer,2014)。

不对称合成

它用于不对称合成,例如使用 NFSI 作为关键反应物合成对映体纯的 3'-氟沙利度胺。这展示了它在创建重要药物化合物的镜像形式中的作用 (Yamamoto 等人,2011)。

C-H 胺化

该化合物用于铜介导的咪唑并吡啶的直接 C-H 胺化,展示了广泛的底物范围和良好的官能团耐受性。它以在胺化后能够进行进一步转化而著称 (Lu 等人,2018)。

铂(II) 二硫代氨基甲酸酯配合物的合成

它与 CS2 和 KOH 反应生成铂(II) 二硫代氨基甲酸酯配合物,可用于包括催化和材料科学在内的各种应用中 (Amim 等人,2008)。

抗癌剂合成

N-(3-氨基丙基)-4-氟苯磺酰胺衍生物已被探索为潜在的抗癌剂。特定的衍生物对各种癌细胞系表现出显着的抑制活性,表明它们在癌症治疗中的潜力 (Tsai 等人,2016)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as n-(3-aminopropyl)-2-nitrobenzenamine have been found to interact withHistone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process vital for cellular function and survival.

Mode of Action

It’s worth noting that similar compounds operate on the principle of “lock and key”, selectively recognizing and binding to their target molecules . This interaction can lead to changes in the target’s function, potentially influencing various cellular processes.

Biochemical Pathways

For instance, polyamines can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms . These activations can affect downstream transcriptomic, proteomic, metabolomic, and hormonal pathways, influencing growth, development, and stress tolerance .

Pharmacokinetics

The use of molecularly imprinted polymers (mips) has been suggested for the controlled release of therapeutic payloads , which could potentially influence the bioavailability of similar compounds.

Result of Action

For instance, polyamines can stimulate the production of H2O2, ammonia, and diverse aldehydes . These changes can have various effects at the cellular level, potentially influencing cell growth, development, and response to stress .

属性

IUPAC Name |

N-(3-aminopropyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCVAJAWAUVPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)

![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)

![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)

![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)